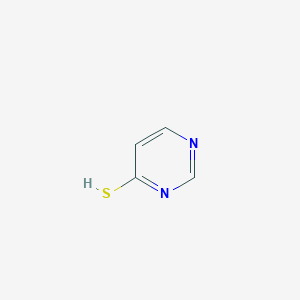

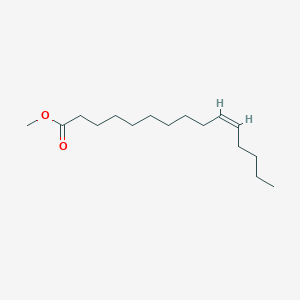

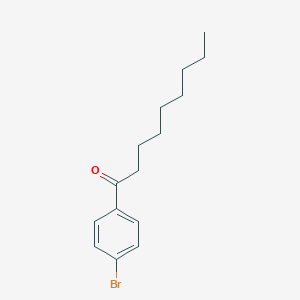

![molecular formula C35H61N6O9P B164454 [(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 94885-04-8](/img/structure/B164454.png)

[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Overview

Description

Scientific Research Applications

Lipid Raft Analysis

C6 NBD Sphingomyelin is utilized to study lipid rafts, which are microdomains within cell membranes. These rafts are rich in cholesterol and sphingolipids, and they play a crucial role in cellular processes like signal transduction and protein sorting. By incorporating the fluorescent C6 NBD Sphingomyelin into cell membranes, researchers can visualize and analyze the dynamics and composition of lipid rafts .

Endocytosis and Exocytosis Studies

This compound is instrumental in investigating endocytosis and exocytosis, the processes by which cells internalize and secrete molecules. The fluorescent property of C6 NBD Sphingomyelin allows for the tracking of these processes in real-time, providing insights into the mechanisms of vesicular transport and membrane trafficking .

Sphingomyelin Metabolism

Researchers use C6 NBD Sphingomyelin to study the metabolism of sphingomyelins, including the enzymatic pathways involved in their synthesis and degradation. This research has implications for understanding diseases like Niemann-Pick disease, where sphingomyelin metabolism is disrupted .

Apoptosis Research

The role of sphingomyelin in apoptosis, or programmed cell death, is a significant area of study. C6 NBD Sphingomyelin helps in elucidating the part of sphingomyelin breakdown products, such as ceramide, in the apoptotic pathways .

Drug Delivery Systems

Due to its structural similarity to natural sphingomyelin, C6 NBD Sphingomyelin is explored as a component in liposomal drug delivery systems. Its fluorescent tag allows for the monitoring of drug delivery and release, enhancing the understanding of pharmacokinetics and pharmacodynamics .

Membrane Fluidity Measurements

The fluidity of cell membranes affects numerous cellular functions. C6 NBD Sphingomyelin is used to assess membrane fluidity by measuring the diffusion rate of the fluorescent molecule within the lipid bilayer, providing valuable data on membrane dynamics .

Viral Assembly and Release

C6 NBD Sphingomyelin has been used to study the assembly and release of viruses, such as HIV. By incorporating the fluorescent sphingomyelin into viral membranes, researchers can track viral budding and understand the lipid requirements for viral particle formation .

Cancer Research

In cancer research, C6 NBD Sphingomyelin is applied to study the alterations in sphingolipid metabolism that occur in cancer cells. These studies can lead to the identification of potential biomarkers for cancer diagnosis and the development of sphingolipid-targeted therapies .

properties

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBDYTGWMRUUSN-PERJAUJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61N6O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

CAS RN |

94885-04-8 | |

| Record name | N-(N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-epsilon-aminohexanoyl)sphingosylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

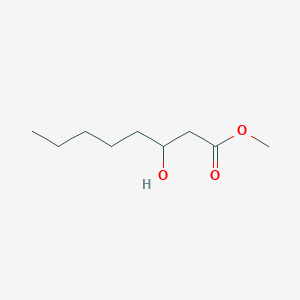

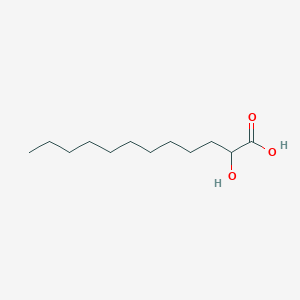

![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)

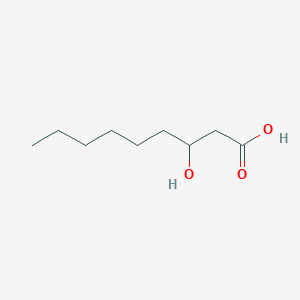

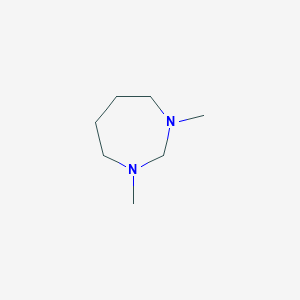

![3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B164391.png)

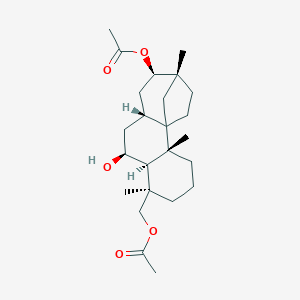

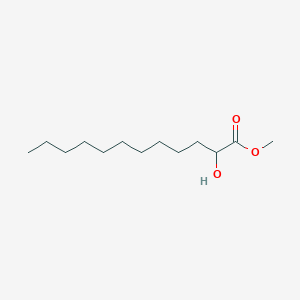

![[2-Hydroxy-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B164394.png)